molecular formula C5H3Br3N2 B3281303 3,5,6-Tribromo-4-methylpyridazine CAS No. 732295-62-4

3,5,6-Tribromo-4-methylpyridazine

Cat. No. B3281303
CAS RN: 732295-62-4
M. Wt: 330.8 g/mol
InChI Key: RVJOZDHFBHMONM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

    Inhibition of Calcium Ion Influx : Some pyridazine derivatives, including 3,6-dibromo-4-methylpyridazine, inhibit calcium ion influx. This property is relevant for platelet aggregation and cardiovascular function . Protodeboronation : Although not directly related to 3,5,6-tribromo-4-methylpyridazine, recent research has explored protodeboronation reactions using alkyl boronic esters. These reactions utilize a radical approach and have implications for alkene hydromethylation .

Scientific Research Applications

Cyclisation Reactions

A study by Allan et al. (2004) explored the reactions of sodium azide with 4-methyl-3,5,6-tribromopyridazine, resulting in the formation of 3,5,6-triazide intermediate. This process could potentially yield bicyclic or tricyclic compounds, but only one major product was experimentally isolated. X-ray crystallography confirmed the structure of this unstable product as 3,5-diazido-4-methyl[1,5-b]tetrazolopyridazine, aligning with theoretical predictions. This research highlights the potential of 3,5,6-tribromo-4-methylpyridazine in synthesizing complex molecular structures (Allan et al., 2004).

Corrosion Inhibition

In the field of materials science, Bouklah et al. (2006) investigated the influence of pyridazine compounds, including derivatives of 3,5,6-tribromo-4-methylpyridazine, on steel corrosion in acidic solutions. Their findings indicated significant inhibitory action, with efficiency increasing at higher concentrations of the compound. The study provides insights into the potential application of this compound in corrosion prevention (Bouklah et al., 2006).

Metal Complex Formation

Therrien (2011) reviewed the coordination chemistry of triazine ligands, including derivatives similar to 3,5,6-tribromo-4-methylpyridazine. These ligands have been found to form complexes with transition metals and lanthanides, with applications in luminescent materials and the synthesis of discrete metalla-assemblies. This review underscores the versatility of triazine-based compounds in forming diverse metal complexes (Therrien, 2011).

Electrophilic Reactions

In a study on electrophilic reactions, Vanden Eynde et al. (2001) demonstrated that 3-methylpyridazine, closely related to 3,5,6-tribromo-4-methylpyridazine, reacts readily with aromatic aldehydes. This reaction is important for the synthesis of various condensation products, indicating the reactivity of the pyridazine ring for synthesizing new organic compounds (Vanden Eynde et al., 2001).

Synthesis of Bioactive Compounds

Banerjee, Brown, and Weerapana (2013) discussed the synthesis and applications of 1,3,5-triazine derivatives, closely related to 3,5,6-tribromo-4-methylpyridazine. These derivatives have been used in the pharmaceutical, material, and agrochemical industries, especially for generating molecular libraries of bioactive compounds (Banerjee, Brown, & Weerapana, 2013).

Luminescence and Electrochemistry

A study by Zhang et al. (2012) on terpyridine platinum(II) complexes containing triazine bridges, similar in structure to 3,5,6-tribromo-4-methylpyridazine, revealed insights into their luminescent and electrochemical properties. These findings have implications for the development of novel materials with specific optical and electronic characteristics (Zhang et al., 2012)

properties

IUPAC Name

3,4,6-tribromo-5-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJOZDHFBHMONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290598
Record name Pyridazine, 3,4,6-tribromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Tribromo-4-methylpyridazine

CAS RN

732295-62-4
Record name Pyridazine, 3,4,6-tribromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732295-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3,4,6-tribromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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